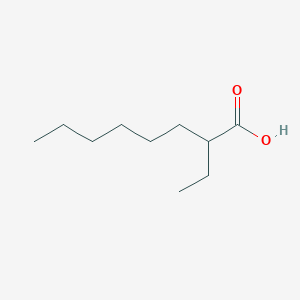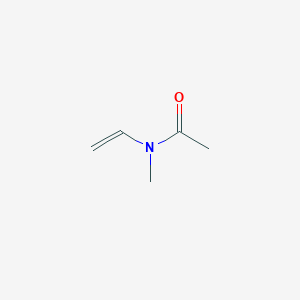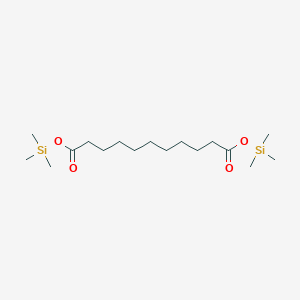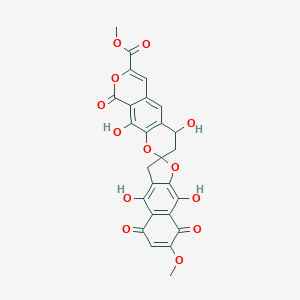
Carbendazim-d4
Übersicht
Beschreibung
Carbendazim-d4 is a deuterated form of carbendazim, a systemic fungicide widely used in agriculture to control fungal diseases. The deuterium atoms replace hydrogen atoms in the molecular structure, making it useful as an internal standard in analytical chemistry. This compound is known for its stability and effectiveness in various applications, including environmental analysis and pesticide residue detection .
Wissenschaftliche Forschungsanwendungen
Carbendazim-d4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of carbendazim residues.
Biology: Helps in studying the metabolic pathways and degradation of carbendazim in biological systems.
Medicine: Investigated for its potential use in cancer research due to its structural similarity to other benzimidazole derivatives with anticancer properties.
Industry: Utilized in environmental monitoring to detect and quantify pesticide residues in various matrices, including soil, water, and food products
Wirkmechanismus
Target of Action
Carbendazim-d4 primarily targets tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound binds to the tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell division process . By disrupting the assembly of microtubules, this compound interferes with the normal progression of mitosis . This disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi . The degradation of this compound involves various microorganisms, including Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces, and Trichoderma .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After administration, it is quickly absorbed by the green plant tissue and roots . The overall plasma protein binding of Carbendazim ranges from 60 to 74% . The total percentage of administered Carbendazim eliminated in urine was 25.7%, and in feces 16.6% within 24 hours .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of normal cell division, leading to cell death . This makes it effective as a fungicide, as it can kill fungal cells by disrupting their growth and reproduction .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It is moderately persistent in soil and can be very persistent in water systems under certain conditions . Therefore, the effectiveness of this compound can vary depending on the specific environmental conditions it is used in .
Biochemische Analyse
Biochemical Properties
Carbendazim-d4, like its parent compound Carbendazim, is known to interact with various enzymes, proteins, and other biomolecules . It is believed to bind to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This interaction can lead to the malsegregation of chromosomes
Cellular Effects
Carbendazim has been found to cause a range of effects on cells. It can induce embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effects . It is also known to disrupt the microbial community structure in various ecosystems
Molecular Mechanism
The molecular mechanism of action of Carbendazim involves binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes Given that this compound is a deuterium-labeled variant of Carbendazim, it is likely that it shares a similar mechanism of action
Temporal Effects in Laboratory Settings
The temporal effects of Carbendazim in laboratory settings have been studied to some extent. For instance, it has been found that Carbendazim can enhance the CO2 efflux in fallow, FYM, RS, maize, and Trifolium treatments in irrigated conditions
Dosage Effects in Animal Models
Carbendazim has been found to cause a range of toxic effects in animal models at high doses . For instance, it can cause aneuploidy and polyploidy in female and male germ cells of the mouse at 100 mg/kg body weight per day . The dosage effects of this compound in animal models are yet to be studied.
Metabolic Pathways
Carbendazim is known to induce metabolizing liver enzymes . It undergoes partial to complete biodegradation in the soil and water by various microorganisms
Transport and Distribution
It is known to be thermally stable and non-flammable . The transport and distribution of this compound within cells and tissues are yet to be studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbendazim-d4 involves the deuteration of carbendazim. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the reaction of methyl 1H-benzimidazol-2-ylcarbamate with deuterated methanol under specific conditions to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuteration while maintaining the integrity of the carbendazim structure .
Analyse Chemischer Reaktionen
Types of Reactions: Carbendazim-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, which are useful in studying its environmental fate.
Reduction: Reduction reactions can convert this compound into simpler compounds, aiding in the analysis of its degradation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are essential for understanding the environmental impact and efficacy of this compound .
Vergleich Mit ähnlichen Verbindungen
Carbendazim: The non-deuterated form of carbendazim, widely used as a fungicide.
Thiophanate-methyl: A fungicide that degrades into carbendazim in the environment.
Benomyl: Another fungicide that metabolizes into carbendazim.
Uniqueness of Carbendazim-d4: this compound is unique due to its deuterated structure, which provides enhanced stability and allows for precise analytical measurements. Its use as an internal standard in analytical chemistry sets it apart from other similar compounds .
This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)NC(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442063 | |
| Record name | Carbendazim-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291765-95-2 | |
| Record name | Carbendazim-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 291765-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















